molecular formula C12H20O2 B2884234 Spiro[5.5]undecane-2-carboxylic acid CAS No. 1147732-99-7

Spiro[5.5]undecane-2-carboxylic acid

Cat. No.: B2884234
CAS No.: 1147732-99-7
M. Wt: 196.29
InChI Key: WVQMXZJDJKIJCB-UHFFFAOYSA-N
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Description

Spiro[5.5]undecane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom. This compound has the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . The spiro[5.5]undecane scaffold is notable for its rigidity and three-dimensional shape, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[5.5]undecane-2-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the alkynylation/dearomatizative cyclization, which uses ZnMe2-promoted alkynylation of salicylaldehyde followed by HCO2H-mediated dearomatizative cyclization . This method allows for the construction of an all-carbon quaternary spirocenter.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Spiro[5.5]undecane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or other functional groups.

    Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[5.5]undecane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group. This combination of features can influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

spiro[5.5]undecane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-11(14)10-5-4-8-12(9-10)6-2-1-3-7-12/h10H,1-9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQMXZJDJKIJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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